N-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)-4-nitrobenzamide
Description
N-(2-(4-(Dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)-4-nitrobenzamide is a benzamide derivative featuring a dimethylaminophenyl group, a pyrrolidine-containing ethyl chain, and a nitro-substituted benzoyl moiety. This compound’s structure integrates electron-donating (dimethylamino) and electron-withdrawing (nitro) groups, which may influence its physicochemical properties and biological activity.
Properties
IUPAC Name |
N-[2-[4-(dimethylamino)phenyl]-2-pyrrolidin-1-ylethyl]-4-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O3/c1-23(2)18-9-5-16(6-10-18)20(24-13-3-4-14-24)15-22-21(26)17-7-11-19(12-8-17)25(27)28/h5-12,20H,3-4,13-15H2,1-2H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSMHWUGTVCUVHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CNC(=O)C2=CC=C(C=C2)[N+](=O)[O-])N3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below highlights key structural differences and similarities between the target compound and its analogs:
Key Observations:
Substituent Effects: The nitro group in the target compound and 4MNB may enhance metabolic stability compared to methoxy or halogenated analogs . Pyrrolidine vs. Piperazine: The target compound’s pyrrolidine linker (5-membered ring) likely offers conformational rigidity, whereas piperazine (6-membered ring) in ’s compound improves dopamine receptor binding .
Synthetic Challenges :
- The target compound’s synthesis may involve multi-step amidation and nitro-group introduction, similar to protocols for 4MNB and pyrrolidine-containing benzamides .
- Stereochemical control (e.g., R-configuration in ) is critical for analogs with chiral centers .
Pharmacological and Physicochemical Comparisons
- Receptor Binding : Piperazine-containing analogs () exhibit dopamine D3 receptor selectivity, whereas pyrrolidine derivatives (target compound, ) may target other CNS receptors due to differences in linker flexibility and steric bulk .
- Solubility: The nitro group in the target compound could reduce aqueous solubility compared to methoxy-substituted analogs (e.g., ), though this may be offset by the dimethylamino group’s polarity .
- Thermal Stability : While the target compound’s melting point is unspecified, structurally related nitrobenzamides (e.g., Example 53 in ) exhibit high melting points (175–178°C), suggesting robust crystalline stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
